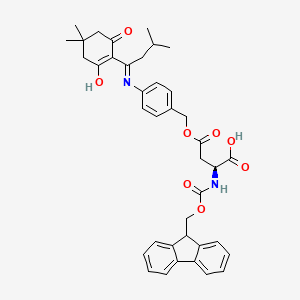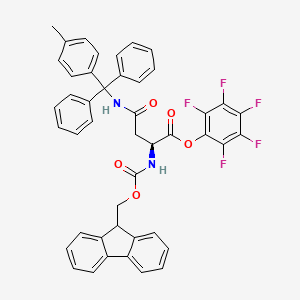
Dde-D-Dab(Fmoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Dde-D-Dab(Fmoc)-OH” is a compound used in peptide synthesis. It contains the Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group, the D-Dab (D-2,4-diaminobutyric acid) amino acid, and the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This compound is typically used in solid-phase peptide synthesis (SPPS) to protect amino groups during the synthesis process.
Scientific Research Applications
“Dde-D-Dab(Fmoc)-OH” is primarily used in peptide synthesis, which has applications in:
Chemistry: Synthesis of complex peptides and proteins.
Biology: Study of protein structure and function.
Medicine: Development of peptide-based drugs and therapeutics.
Industry: Production of peptides for research and commercial use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Dde-D-Dab(Fmoc)-OH” involves several steps:
Protection of the Amino Group: The amino group of D-2,4-diaminobutyric acid is protected using the Fmoc group. This is typically done using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Attachment of the Dde Group: The Dde group is introduced to the other amino group of D-2,4-diaminobutyric acid. This is usually done using Dde-OH (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl alcohol) in the presence of a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of “this compound” would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
“Dde-D-Dab(Fmoc)-OH” can undergo several types of reactions:
Deprotection Reactions: Removal of the Fmoc group using a base like piperidine, and removal of the Dde group using hydrazine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
Dde Deprotection: Hydrazine in DMF.
Coupling: HBTU, DIPEA (N,N-diisopropylethylamine) in DMF.
Major Products
Deprotected Amino Acid: After removal of protecting groups.
Peptide Chains: After coupling with other amino acids.
Mechanism of Action
The compound itself does not have a specific mechanism of action, as it is a building block used in peptide synthesis. peptides synthesized using “Dde-D-Dab(Fmoc)-OH” can have various mechanisms of action depending on their sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, and other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Dde-D-Lys(Fmoc)-OH: Similar structure but with lysine instead of 2,4-diaminobutyric acid.
Boc-D-Dab(Fmoc)-OH: Uses Boc (tert-butyloxycarbonyl) instead of Dde for protection.
Dde-D-Dab(Boc)-OH: Uses Boc for one amino group and Dde for the other.
Uniqueness
“Dde-D-Dab(Fmoc)-OH” is unique due to the combination of protecting groups and the specific amino acid used. The Dde group provides selective deprotection, which is useful in multi-step peptide synthesis.
Properties
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQZWPYGWVUUEH-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
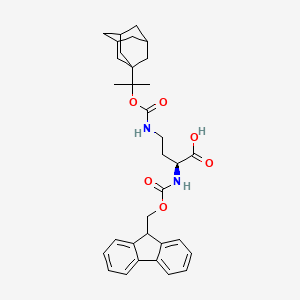
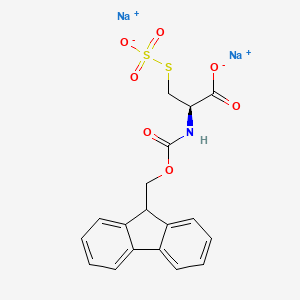



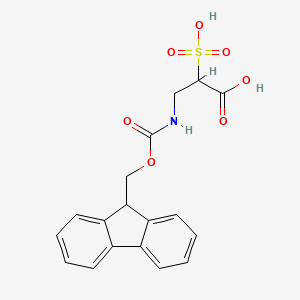

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)
![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)



